molecular formula C29H25N3O7 B613775 246256-50-8 CAS No. 246256-50-8

246256-50-8

Cat. No. B613775
CAS RN: 246256-50-8
M. Wt: 1055.066
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

246256-50-8 is a chemical compound with a wide range of applications in the scientific and industrial world. It is a white crystalline solid with a molecular weight of 437.4 g/mol. This compound is used for the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst. It is also used in the production of pharmaceuticals, dyes, and other materials.

Scientific Research Applications

Fluorescent Probes

5(6)-TAMRA SE is a high-performance derivative of rhodamine dye, activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . It has wide-ranging application as antibody and other probe labels for use in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays .

Amine Specific Labeling

This compound is used for amine-specific labeling. It is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group . Compared to TRITC, the NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .

Immunofluorescent Probes

5(6)-TAMRA SE is used to label antibodies for use as immunofluorescent probes . This allows for the visualization and detection of specific components of a sample under a microscope.

Hybridization Probes

This compound is used to label oligonucleotides for hybridization probes . These probes can be used to detect the presence of complementary sequences in a DNA or RNA sample, which is useful in genetic testing and research.

Protein Detection

5(6)-TAMRA SE is used to detect proteins in gels and on western blots . The compound binds to proteins and emits fluorescence when exposed to light of a specific wavelength, allowing for the visualization and identification of proteins.

Biochemical Research

The compound is available for scientific research at MilliporeSigma . It’s used in various fields of biochemical research, including peptide synthesis, cell culture & analysis, molecular biology & functional genomics, and more .

Mechanism of Action

Target of Action

5(6)-TAMRA SE, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is a fluorescent dye . Its primary targets are biomolecules such as peptides, proteins, nucleotides, and nucleic acids . It is particularly used for labeling antibodies and avidin derivatives in immunochemistry .

Mode of Action

The succinimidyl esters of 5-TAMRA, 6-TAMRA, or the mixed isomers are the primary labeling reagents . They interact with their targets by covalently binding to the amine groups present in these biomolecules . This results in the formation of stable amide bonds, leading to the creation of orange fluorescent bioconjugates .

Biochemical Pathways

The biochemical pathways affected by 5(6)-TAMRA SE are primarily related to the visualization and tracking of the targeted biomolecules . The fluorescence emitted by the TAMRA dye upon excitation allows for the detection and monitoring of these biomolecules in various biological systems .

Pharmacokinetics

It is known that the compound is typically dissolved in dmso for experimental use .

Result of Action

The molecular and cellular effects of 5(6)-TAMRA SE’s action are primarily observed as changes in fluorescence in the presence of the targeted biomolecules . This allows for the visualization and tracking of these molecules in various biological and biochemical assays .

Action Environment

The action, efficacy, and stability of 5(6)-TAMRA SE can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, exposure to light should be minimized to prevent photobleaching and loss of fluorescence .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 246256-50-8 involves the reaction of a benzimidazole derivative with a chloroacetyl chloride derivative.", "Starting Materials": [ "Benzimidazole derivative", "Chloroacetyl chloride derivative" ], "Reaction": [ "The benzimidazole derivative is dissolved in a suitable solvent.", "To this solution, the chloroacetyl chloride derivative is added dropwise with stirring.", "The reaction mixture is heated under reflux for several hours.", "After completion of the reaction, the solvent is removed under reduced pressure.", "The residue is purified by recrystallization or column chromatography to obtain the desired product." ] }

CAS RN

246256-50-8

Product Name

246256-50-8

Molecular Formula

C29H25N3O7

Molecular Weight

1055.066

Purity

97%min

Origin of Product

United States

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